3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . For example, 4-hydroxy-2-quinolones can be synthesized using anilines and malonic acid equivalents .Molecular Structure Analysis
Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Antibacterial Activity
Quinoline derivatives have been shown to possess potent antibacterial properties. They are studied for their effectiveness against various bacterial strains and are compared with standard antibiotics to evaluate their potential as new antibacterial agents .
Anti-inflammatory Properties
These compounds also exhibit anti-inflammatory activities, making them candidates for the treatment of inflammatory diseases. The specific mechanisms through which they exert these effects are subjects of ongoing research .
Anticancer Applications
Quinoline derivatives are being explored for their anticancer activities. They may work by interfering with cancer cell proliferation and inducing apoptosis. Clinical studies are underway to determine their efficacy and safety in treating various types of cancer .
Anthelmintic Uses
The anthelmintic activity of quinoline derivatives makes them useful in the development of treatments against parasitic worms. Research is focused on identifying compounds with high efficacy and low toxicity .
Antidiabetic Potential
Some quinoline derivatives show promise in managing diabetes by modulating blood sugar levels. Their role in insulin secretion and glucose metabolism is being investigated .
Antifungal Effects
These compounds have antifungal properties, which are beneficial in combating fungal infections. Studies compare their effectiveness with existing antifungal medications to find superior treatment options .
Antiprotozoal Activity
Quinoline derivatives have been found to be effective against protozoal infections, offering potential treatments for diseases like malaria. Their mode of action includes inhibiting protozoal DNA synthesis .
Photovoltaic Applications
In the field of materials science, quinoline derivatives are being utilized in third-generation photovoltaics. They serve as components in metal complexes for photovoltaic cells, contributing to advancements in solar energy technology .
Mechanism of Action
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Future research will likely continue to focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-26-16-6-7-17(27-2)18-15(16)11-13(20(25)23-18)8-9-22-19(24)12-4-3-5-14(21)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKWDMLHVFRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
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